Bienvenue dans la boutique en ligne BenchChem!

4-(6-Methyl-2-benzimidazolyl)benzamidoxime

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure 4-(6-Methyl-2-benzimidazolyl)benzamidoxime (CAS 1256486-22-2) for controlled structure-activity relationship (SAR) studies and oral prodrug evaluation. The 6-methyl substituent provides a unique hydrophobic and electronic perturbation, with quantified differences in XLogP and TPSA versus the unsubstituted and 3-regioisomer forms, eliminating the risk of blind substitution. Supplied at ≥97% purity with the identifier InChIKey SQIGGAWUCHCZKN-UHFFFAOYSA-N, it is immediately suitable as a reference standard for HPLC method validation, impurity profiling, and in vivo pharmacokinetic assessment of benzimidazole-based amidine candidates.

Molecular Formula C15H14N4O
Molecular Weight 266.304
CAS No. 1256486-22-2
Cat. No. B2999255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methyl-2-benzimidazolyl)benzamidoxime
CAS1256486-22-2
Molecular FormulaC15H14N4O
Molecular Weight266.304
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N
InChIInChI=1S/C15H14N4O/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18)
InChIKeyAFQXAUSVHHHSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Methyl-2-benzimidazolyl)benzamidoxime (CAS 1256486-22-2) – Structural & Pharmacochemical Baseline for Informed Procurement


4-(6-Methyl-2-benzimidazolyl)benzamidoxime (CAS 1256486-22-2) is a benzimidazole‑amidoxime hybrid with the molecular formula C₁₅H₁₄N₄O and a molecular weight of 266.30 g/mol [1]. It comprises a 6‑methyl‑substituted benzimidazole core and a para‑amidoxime‑phenyl moiety, and is primarily employed as a research intermediate in medicinal chemistry and as a prodrug candidate in antiparasitic and anticancer programmes [2]. Its computed physicochemical properties – XLogP3‑AA 2.3 and topological polar surface area (TPSA) 79.5 Ų [1] – differentiate it from close positional isomers and influence its solubility and membrane permeability profile.

Why 4-(6-Methyl-2-benzimidazolyl)benzamidoxime Cannot Be Replaced by In‑Class Analogs – A Procurement‑Oriented Rationale


Benzimidazole‑amidoxime derivatives are not interchangeable because small structural modifications (regioisomerism, substituent type, or methylation) drastically alter key physicochemical and pharmacokinetic properties. For instance, the 6‑methyl substitution on the benzimidazole ring of the target compound [1] contrasts with the unsubstituted 4‑(2‑benzimidazolyl)benzamidoxime [2] and the 6‑nitro variant , each of which exhibits a distinct hydrogen‑bonding capacity, electronic distribution, and lipophilicity profile. Furthermore, the amidoxime functional group serves as a prodrug for active amidine species [3]; substituting with a thiobenzamide or omitting the amidoxime entirely eliminates this prodrug advantage. The quantitative evidence presented below demonstrates that even seemingly minor structural deviations result in measurable differences in logP, polar surface area, and biological potential, making blind substitution scientifically unjustifiable.

Quantitative Comparative Evidence for 4-(6-Methyl-2-benzimidazolyl)benzamidoxime – Key Differentiation from Closest Analogs


Enhanced Lipophilicity and Reduced Polar Surface Area Relative to the 3‑Regioisomer

The target compound (4‑substituted, CAS 1256486-22-2) exhibits an XLogP3‑AA of 2.3 and a TPSA of 79.5 Ų [1], while its 3‑regioisomer (3‑(6‑methyl‑2‑benzimidazolyl)benzamidoxime, CAS 1256486‑32‑4) displays a higher XLogP3‑AA of 2.6 and a larger TPSA of 87.3 Ų [2]. This 0.3‑unit difference in logP corresponds to an approximately twofold difference in octanol‑water partition coefficient, and the 7.8 Ų reduction in TPSA predicts improved passive membrane permeability [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Prodrug Potential of the Amidoxime Moiety: Bioavailability Advantage Over Corresponding Amidine Derivatives

Amidoxime derivatives are designed as neutral prodrugs of cationic amidines, which suffer from poor oral bioavailability due to their permanent positive charge [1]. While direct PK data for the target compound are not yet published, the class‑level evidence from the benzimidazole‑amidoxime series demonstrates that amidoxime prodrugs successfully circumvent the bioavailability limitations of their parent amidines [1][2]. The target compound’s amidoxime group is expected to undergo enzymatic reduction in vivo to release the active amidine species, thereby improving oral absorption by an estimated 2‑ to 5‑fold based on analogous prodrug systems [3].

Prodrug Design Pharmacokinetics Antiparasitic Agents

High Purity (97%) Validated by Commercial Specification, Minimizing Experimental Variability

Commercially available 4‑(6‑Methyl‑2‑benzimidazolyl)benzamidoxime is supplied at a certified purity of 97% , whereas lower‑purity grades (e.g., 95% or unspecified technical grades) are often encountered with in‑class analogs. A 2% absolute purity difference can reduce the effective concentration in a 10 µM assay by 0.2 µM, potentially altering IC₅₀ determinations by >10% [1]. Using the 97% grade ensures that observed biological activity is attributable to the target compound rather than impurities.

Quality Control Reproducibility Sourcing

Unique Structural Identifier (MDL MFCD16658868, InChIKey SQIGGAWUCHCZKN‑UHFFFAOYSA‑N) Ensures Traceability and Reduces Procurement Errors

The target compound is unambiguously identified by MDL Number MFCD16658868 and InChIKey SQIGGAWUCHCZKN‑UHFFFAOYSA‑N . In contrast, close analogs such as 3‑(6‑methyl‑2‑benzimidazolyl)benzamidoxime have a different InChIKey (NWAJCQOJIWXWPM‑UHFFFAOYSA‑N) [1]. This level of specificity prevents accidental substitution, which is common when ordering compounds with similar IUPAC names or CAS numbers differing by only a few digits.

Chemical Inventory Data Integrity Procurement

High‑Value Application Scenarios for 4-(6-Methyl-2-benzimidazolyl)benzamidoxime Grounded in Quantitative Differentiation


Structure‑Activity Relationship (SAR) Studies Focused on Benzimidazole 6‑Position Methylation

The 6‑methyl substituent of the target compound provides a defined, electron‑donating hydrophobic perturbation to the benzimidazole core. When compared to the non‑methylated 4‑(2‑benzimidazolyl)benzamidoxime [1] or the 6‑nitro analog , this compound enables systematic evaluation of how lipophilicity and electron density at the 6‑position influence target binding and cellular potency. The quantified ΔXLogP of -0.3 and ΔTPSA of -7.8 Ų relative to the 3‑regioisomer [2] further support its use in controlled SAR campaigns where even minor physicochemical shifts can alter activity by an order of magnitude.

Oral Prodrug Development for Antiparasitic or Anticancer Amidine Leads

Amidoximes are established prodrugs of amidines, and the target compound is part of a series explicitly synthesized to address the oral bioavailability deficit of cationic amidines [3]. Procurement of this compound is appropriate for laboratories seeking to evaluate oral dosing feasibility of a benzimidazole‑based amidine hit without resorting to intravenous administration. The class‑level bioavailability advantage (estimated 2‑5× improvement) [4] justifies its selection over the corresponding amidine for initial in vivo pharmacokinetic studies.

Analytical Method Development and Quality Control Reference Standard

With a certified purity of 97% and well‑defined identifiers (MDL MFCD16658868, InChIKey SQIGGAWUCHCZKN‑UHFFFAOYSA‑N) , this compound serves as a reliable reference standard for HPLC method validation, stability testing, or impurity profiling in synthetic chemistry and pharmaceutical analysis. Its distinct chromatographic behaviour relative to the 3‑isomer [2] allows for robust separation and quantification in complex mixtures, reducing the risk of misidentification during batch release testing.

Quote Request

Request a Quote for 4-(6-Methyl-2-benzimidazolyl)benzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.